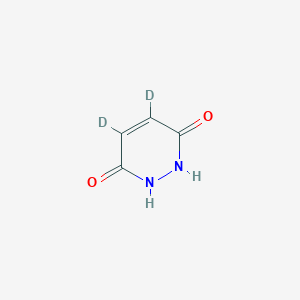
16-phenoxy tetranor Prostaglandin F2α methyl amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Applications De Recherche Scientifique
1. Pharmacological Effects in Early Pregnancy
16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).
2. Use in Termination of Second Trimester Pregnancy
Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).
3. Antifertility Effects
The antifertility effects of this compound and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).
4. Prostanoid Receptor-Mediated Responses
Research into the functional pharmacology of human prostanoid receptors has included this compound. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).
Propriétés
Formule moléculaire |
C23H33NO5 |
|---|---|
Poids moléculaire |
403.5 |
InChI |
InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 |
Clé InChI |
RVIFBIOAPWHJAL-CNAXQHPCSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1 |
Synonymes |
16-phenoxy tetranor PGF2α methyl amide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



